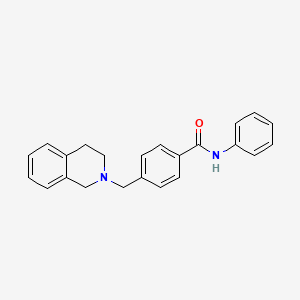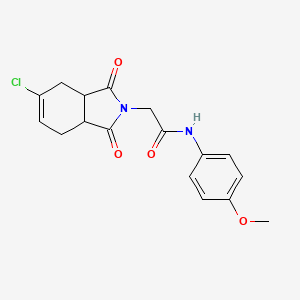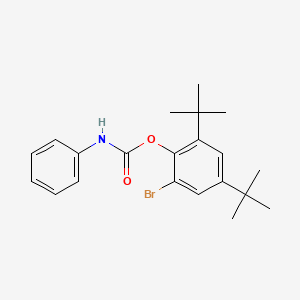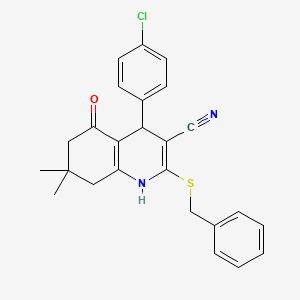
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide, also known as DIBA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DIBA belongs to the class of isoquinoline derivatives and has been shown to exhibit promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide involves the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Advantages and Limitations for Lab Experiments
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has several advantages for laboratory experiments. It is readily available and relatively easy to synthesize. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide is also stable under normal laboratory conditions and can be stored for extended periods. However, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide. One potential direction is to investigate the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide as a potential therapeutic agent for the treatment of cancer. Another direction is to explore the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide as a potential anti-inflammatory agent for the treatment of inflammatory disorders. Additionally, further research is needed to elucidate the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide and to identify its potential targets.
Synthesis Methods
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide involves the reaction of 4-aminobenzamide with 3,4-dihydroisoquinoline in the presence of formaldehyde and hydrogen chloride. The resulting product is then treated with phenylmagnesium bromide to yield 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide.
Scientific Research Applications
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and anti-viral activities. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the replication of HIV-1 virus by targeting the viral integrase enzyme.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(24-22-8-2-1-3-9-22)20-12-10-18(11-13-20)16-25-15-14-19-6-4-5-7-21(19)17-25/h1-13H,14-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZBNLVKTLXVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4977275.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4977277.png)


![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4977297.png)
![2,4-dichloro-6-[(7-quinolinylimino)methyl]phenol](/img/structure/B4977307.png)



![1-(2-fluoro-4-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4977344.png)
![1-(cyclopropylcarbonyl)-4-(4-methoxy-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4977351.png)

![N-cyclopentyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4977359.png)
![N-(1-{[(4-ethoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4977362.png)